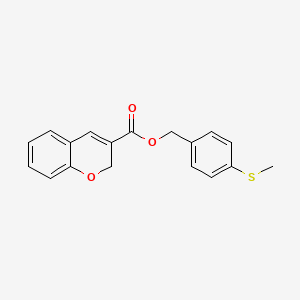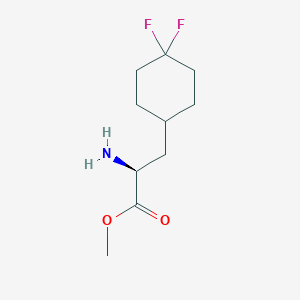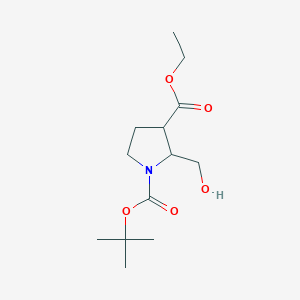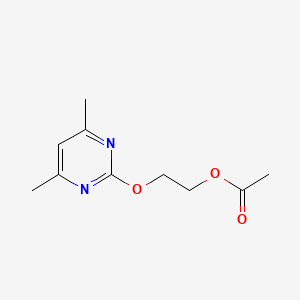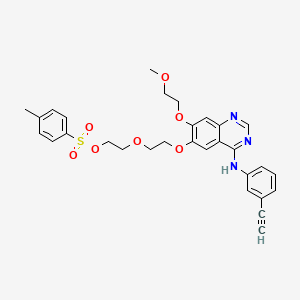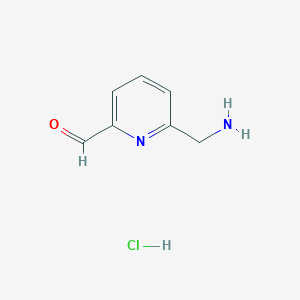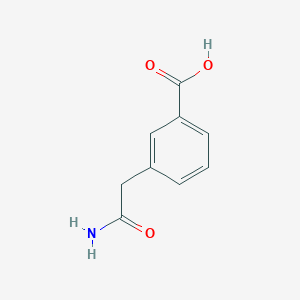
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a hydroxyl group and a nitrile group attached to a pyrrolidine ring, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through various hydroxylation reactions, such as using osmium tetroxide or other oxidizing agents.
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as crystallization, distillation, or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting their activity and function.
Molecular Pathways: It can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-Hydroxy-2-hydroxymethylpyrrolidine: Similar structure but with an additional hydroxymethyl group.
(2R,3S)-3-Hydroxy-2-methylpyrrolidine: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
Functional Groups: The presence of both hydroxyl and nitrile groups in (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile makes it unique and versatile for various chemical transformations.
Chirality: Its chiral nature allows for the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications.
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxypyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-4-5(8)1-2-7-4/h4-5,7-8H,1-2H2/t4-,5+/m1/s1 |
InChI Key |
VXFFSEDPQXQYAG-UHNVWZDZSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@H]1O)C#N |
Canonical SMILES |
C1CNC(C1O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



